molecular formula C25H36N4O9 B12947266 (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid

(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B12947266
M. Wt: 536.6 g/mol
InChI Key: ZEVPJWQATPCPIQ-OALUTQOASA-N
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Description

(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with multiple functional groups, including allyloxycarbonyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of peptide bonds. One common method involves the use of glycerol as a solvent for the chemoselective N-tert-butyloxycarbonylation of amines . This method is efficient, green, and catalyst-free, making it environmentally benign.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including drug design and delivery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Similar in structure but lacks the allyloxycarbonyl and benzyloxycarbonyl groups.

    N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but lacks the other protective groups.

    N-Allyloxycarbonyl-L-glutamic acid: Contains the allyloxycarbonyl group but lacks the other protective groups.

Uniqueness

(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its combination of multiple protective groups, which provide it with distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C25H36N4O9

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoic acid

InChI

InChI=1S/C25H36N4O9/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32)/t18-,19-/m0/s1

InChI Key

ZEVPJWQATPCPIQ-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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